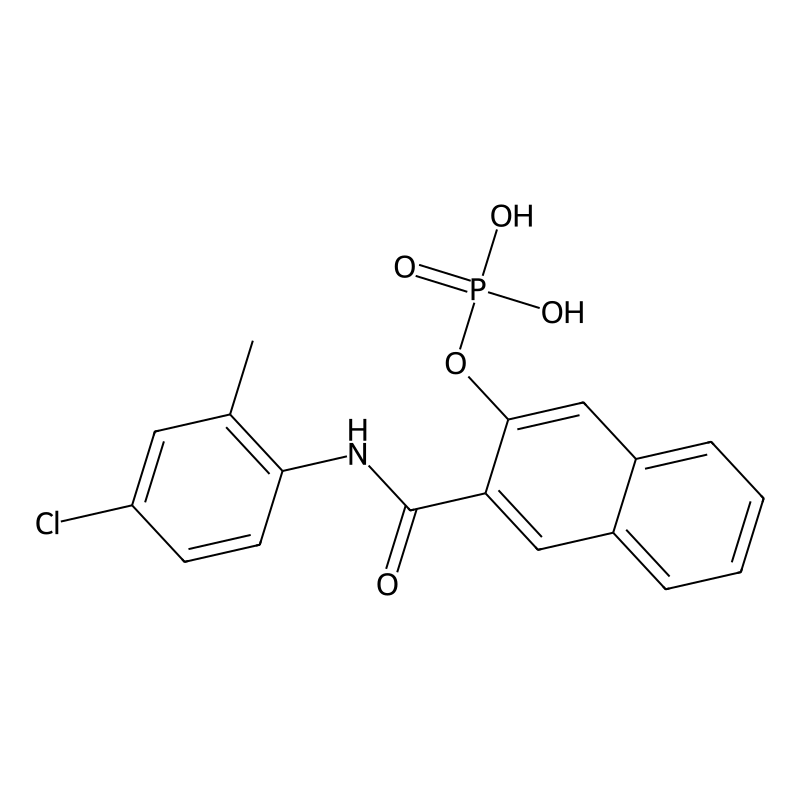

Naphthol AS-TR phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biochemical Research:

Naphthol AS-TR phosphate is used as a substrate for studying enzymes, particularly those involved in phosphatase activity. Phosphatases are a class of enzymes that remove phosphate groups from molecules. By measuring the rate of Naphthol AS-TR phosphate hydrolysis by these enzymes, researchers can gain insights into their function and potential roles in biological processes [].

Histology:

Naphthol AS-TR phosphate can be used as a chromogenic substrate in histological staining techniques. When it is cleaved by specific enzymes present in tissues, it produces a colored precipitate, allowing researchers to visualize specific cell types or structures within tissue sections [].

Separation Science:

Due to its unique chemical properties, Naphthol AS-TR phosphate can be used as a reference compound in separation science techniques like High-Performance Liquid Chromatography (HPLC). Researchers can employ it to optimize separation conditions for other analytes or to identify unknown compounds based on their relative retention times compared to Naphthol AS-TR phosphate [].

Potential Future Applications:

The specific research applications of Naphthol AS-TR phosphate are still being explored. Some potential future areas of investigation include its use in:

- Developing biosensors for the detection of specific enzymes or biomolecules.

- Studying protein-protein interactions.

- Investigating the role of phosphatases in diseases.

Naphthol AS-TR phosphate, specifically in its disodium salt form, is a chemical compound with the molecular formula and a CAS number of 4264-93-1. This compound is primarily utilized as a fluorogenic substrate for acid and alkaline phosphatases, which are enzymes that play significant roles in various biological processes. When hydrolyzed by these enzymes, Naphthol AS-TR phosphate is converted to Naphthol AS-TR, which exhibits fluorescence with excitation and emission spectra at 388 nm and 512 nm, respectively . The fluorescence produced serves as a quantitative marker for enzyme activity, making it valuable in clinical diagnostics.

The primary chemical reaction involving Naphthol AS-TR phosphate is its enzymatic hydrolysis. In this reaction, acid or alkaline phosphatase catalyzes the conversion of Naphthol AS-TR phosphate into Naphthol AS-TR and inorganic phosphate:

This reaction is crucial for histochemical applications, where the resultant Naphthol AS-TR can undergo further reactions to form azo dyes when coupled with diazonium salts .

Naphthol AS-TR phosphate exhibits notable biological activity as a substrate for acid and alkaline phosphatases. These enzymes are often used as clinical markers for various diseases, including liver and bone disorders. The compound also interacts with cyclic adenosine monophosphate response element-binding protein (CREB) and CREB-binding protein (CBP), suggesting potential therapeutic applications in cancer treatment, particularly lung cancer .

The synthesis of Naphthol AS-TR phosphate can be achieved through several methods. One common approach involves the phosphorylation of Naphthol AS-TR using phosphoric acid or its derivatives in the presence of pyridine as a catalyst. This method allows for efficient conversion to the desired phosphate ester without requiring extensive purification steps .

Naphthol AS-TR phosphate has several applications across different fields:

- Biochemical Assays: It is widely used as a substrate in assays to detect alkaline phosphatase activity.

- Histochemistry: The compound is employed in immunohistology and immunoblotting to visualize enzyme activity through fluorescence.

- Clinical Diagnostics: Due to its role as a marker for disease states linked to phosphatase activity, it aids in clinical assessments .

Research indicates that Naphthol AS-TR phosphate interacts with various biological molecules. Notably, it has been studied for its inhibition of CREB-CBP transcription factor complexes, which could provide insights into its potential use in cancer therapies. Additionally, studies have shown that it can be coupled with diazonium salts to form azo dyes, enhancing its utility in histochemical applications .

Several compounds share similarities with Naphthol AS-TR phosphate, particularly in their roles as substrates for phosphatases or their applications in histochemistry:

| Compound Name | Structure Similarity | Primary Use | Unique Feature |

|---|---|---|---|

| Naphthol AS-MX phosphate | Similar naphthalene structure | Substrate for alkaline phosphatase | Used in different coupling reactions |

| Fast Red TR | Azo dye precursor | Histochemical staining | Forms stable azo dyes with naphthols |

| 5-Bromo-4-chloro-3-indolyl phosphate | Indole-based structure | Enzyme substrate | More sensitive detection in some assays |

Naphthol AS-TR phosphate stands out due to its specific fluorescence properties and its role as a dual substrate for both acid and alkaline phosphatases, making it particularly versatile in biochemical assays and diagnostics .

The development of naphthol AS-TR phosphate synthesis originated with the pioneering work of Burstone, who established the foundational methodology for phosphorylating substituted naphthols for histochemical applications [1] [2]. The original Burstone method employed phosphorus oxychloride (POCl₃) as the phosphorylating agent, combined with catalytic additives and pyridine in tetrahydrofuran solvent systems.

The Burstone approach involved the suspension of naphthol AS-TR in tetrahydrofuran, followed by treatment with phosphorus oxychloride and the addition of pyridine alongside small quantities of catalytic salts [1]. The methodology proceeded through intermediate formation of naphthol AS phosphochloride, which was subsequently converted to the acid phosphate by careful addition of water as ice chips after solvent evaporation under reduced pressure [1].

However, practical implementation of the original Burstone method revealed significant limitations in product quality and yield optimization. Preparations following the standard Burstone protocol consistently resulted in products containing over 50% unchanged naphthol AS-TR, substantially compromising the effectiveness of the phosphate substrate [1]. While histochemical demonstration of phosphatase activity could be achieved with such material through pre-incubation coupling with diazotate and filtration, the staining process was characteristically slow and the high content of unconverted starting material represented considerable waste of both naphthol AS-TR and the required diazotate coupling reagent [1].

Systematic evaluation of the original methodology revealed fundamental inefficiencies in the phosphorylation process. The use of POCl₃ in tetrahydrofuran achieved only modest conversion rates, with the best results showing approximately 60-65% phosphate conversion when catalytic additives including sodium chloride, ethylenediaminetetraacetic acid, and sodium dodecyl sulfate were employed [1]. Even under these optimized conditions, substantial quantities of unchanged starting material persisted, necessitating extensive purification procedures that further reduced practical yields.

The phosphorylation mechanism in the original method proceeded through nucleophilic attack of the naphthol hydroxyl group on the electrophilic phosphorus center of POCl₃, facilitated by pyridine acting as both a base and nucleophilic catalyst [1]. However, the reaction efficiency was limited by competitive hydrolysis of POCl₃ with trace moisture, formation of pyridine hydrochloride that could impede further reaction progress, and incomplete solubilization of the naphthol substrate in the tetrahydrofuran medium [1].

Modern Phosphorylation Techniques

PCl₅-Mediated Reaction Mechanisms

The development of phosphorus pentachloride (PCl₅) as an alternative phosphorylating agent represented a significant advancement in naphthol AS-TR phosphate synthesis, addressing the fundamental limitations observed with the original POCl₃-based methodology [1] [3]. The superior performance of PCl₅ in dioxane solvent systems emerged from systematic investigation of various phosphorylating agents and reaction conditions.

The PCl₅-mediated phosphorylation mechanism operates through a distinct pathway compared to POCl₃ systems. The reaction initiates with the formation of a complex between PCl₅ and the naphthol substrate, facilitated by the electron-rich aromatic system of the naphthol AS-TR molecule [1]. Unlike POCl₃, which requires extensive catalytic activation, PCl₅ demonstrates inherent reactivity toward phenolic hydroxyl groups, enabling phosphorylation to proceed under milder conditions with minimal catalyst requirements [1] [3].

The mechanistic pathway involves initial coordination of the naphthol oxygen to the electrophilic phosphorus center of PCl₅, followed by nucleophilic displacement of chloride to form the phosphoryl bond [1]. This process generates hydrogen chloride as a byproduct, which is effectively neutralized by pyridine when present, or can be managed through controlled reaction conditions in its absence [1] [3]. The reaction proceeds with remarkable selectivity for the hydroxyl group at the 3-position of the naphthalene ring system, consistent with the electronic distribution and steric accessibility at this site [1].

Experimental investigations demonstrated that PCl₅ in dioxane achieved superior conversion rates compared to POCl₃ systems across all tested conditions [1]. The use of five equivalents of PCl₅ produced smooth reaction progress, initially generating a deep yellow coloration that progressed to complete solubilization without requiring external heating or extensive catalytic additives [1]. Upon addition of pyridine and subsequent water workup, pale yellow precipitates were obtained with consistently higher phosphate content than POCl₃-derived products [1].

Stoichiometric optimization revealed that 2.5 equivalents of PCl₅ provided results comparable to five-equivalent systems while minimizing potential polymerization side reactions [1]. This reduction in reagent loading offered both economic advantages and improved product quality through decreased formation of polymeric byproducts that could complicate purification procedures [1]. The optimal PCl₅ loading represented a critical balance between achieving adequate phosphorylation efficiency and preventing excessive side reactions that could compromise product purity [1].

The reaction kinetics of PCl₅-mediated phosphorylation demonstrated rapid initial conversion followed by slower approach to equilibrium, suggesting that the primary phosphorylation step proceeded efficiently while secondary reactions might limit overall conversion [1]. Temperature control emerged as a crucial parameter, with gentle heating on larger scales facilitating complete substrate solubilization while avoiding thermal decomposition pathways that could generate unwanted byproducts [1].

Role of Pyridine in Reaction Efficiency

Pyridine serves multiple critical functions in naphthol AS-TR phosphate synthesis, acting simultaneously as a nucleophilic catalyst, hydrogen chloride scavenger, and reaction medium modifier [1] [4] [5]. The multifaceted role of pyridine in phosphorylation reactions has been extensively documented across various substrate classes, with particular significance in the synthesis of phosphate esters from phenolic compounds [4] [5].

In the context of PCl₅-mediated phosphorylation, pyridine functions primarily as a hydrogen chloride acceptor, neutralizing the acidic byproduct generated during phosphoryl transfer [1]. This acid scavenging activity prevents protonation of the naphthol substrate, which would significantly reduce its nucleophilicity and thereby impede the phosphorylation process [1]. Additionally, pyridine formation of stable hydrochloride salts effectively drives the phosphorylation equilibrium toward product formation by removing hydrogen chloride from the reaction mixture [1].

The catalytic activity of pyridine in phosphorylation reactions operates through nucleophilic activation of the phosphorylating agent [4] [5]. Pyridine can form transient adducts with PCl₅, generating activated phosphorus species with enhanced electrophilicity toward nucleophilic attack by the naphthol hydroxyl group [4]. This catalytic mechanism parallels observations in other phosphorylation systems where pyridine derivatives demonstrate significant rate enhancements compared to uncatalyzed reactions [4] [5].

Experimental evidence from the systematic study by Jeffree and Taylor demonstrated that pyridine addition dramatically improved phosphorylation efficiency in PCl₅-dioxane systems [1]. Notably, when pyridine was omitted from the reaction mixture, similar conversion levels were still achieved, suggesting that while pyridine enhances reaction efficiency, it is not absolutely essential for phosphorylation to occur [1]. This observation indicates that PCl₅ possesses sufficient intrinsic reactivity to effect phosphorylation in the absence of additional nucleophilic catalysts [1].

The optimization of pyridine loading revealed that stoichiometric quantities relative to the expected hydrogen chloride generation provided optimal results [1]. Excess pyridine beyond this stoichiometric requirement did not significantly improve conversion rates but could potentially interfere with product isolation through formation of stable coordination complexes [1]. The use of anhydrous pyridine proved essential to prevent competitive hydrolysis reactions that would consume PCl₅ without contributing to productive phosphorylation [1].

Recent developments in pyridine-catalyzed phosphorylation have demonstrated the superior performance of pyridine-N-oxide derivatives in alcohol and phenol phosphorylation reactions [4] [5]. These catalysts operate through distinct mechanisms involving O-phosphorylated salt intermediates that demonstrate enhanced reactivity toward nucleophilic substitution [4]. While not specifically investigated for naphthol AS-TR phosphate synthesis, these advances suggest potential avenues for further optimization of the pyridine catalyst system [4] [5].

The selectivity of pyridine-catalyzed phosphorylation systems extends beyond simple rate enhancement to include regioselectivity considerations [4] [5]. In substrates containing multiple hydroxyl groups, pyridine-based systems can demonstrate preferential phosphorylation of primary hydroxyl positions over secondary sites, though this selectivity is generally less pronounced for phenolic substrates where electronic factors dominate [4] [5].

Purification Strategies and Yield Maximization

Chromatographic Separation Approaches

The purification of naphthol AS-TR phosphate represents a critical aspect of synthesis optimization, as crude reaction products typically contain substantial quantities of unreacted starting material, polymeric byproducts, and inorganic salts that must be effectively separated to obtain material suitable for histochemical applications [1] [6] [7]. Modern chromatographic techniques have significantly advanced the capabilities for efficient purification of naphthol phosphate derivatives.

High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical and preparative tool for naphthol AS-TR phosphate purification [6] [7]. Reverse-phase chromatographic methods utilizing C18 stationary phases with acetonitrile-water mobile phases containing phosphoric acid have demonstrated excellent separation efficiency for naphthol phosphate compounds [6] [7]. The mobile phase composition typically consists of acetonitrile, water, and phosphoric acid, with the phosphoric acid serving both as a pH modifier and ion-pairing agent to improve peak symmetry for the phosphate analyte [6] [7].

For mass spectrometry-compatible applications, formic acid can substitute for phosphoric acid in the mobile phase, providing similar chromatographic performance while maintaining MS sensitivity [6] [7]. The use of smaller particle size columns (3 μm) enables rapid Ultra-Performance Liquid Chromatography (UPLC) separations, significantly reducing analysis and purification times compared to conventional HPLC methods [6] [7].

The chromatographic behavior of naphthol AS-TR phosphate on specialized stationary phases has been extensively characterized [6] [7]. Newcrom R1 columns, which feature reverse-phase characteristics with reduced silanol activity, provide excellent separation performance for naphthol phosphates [6] [7]. This stationary phase minimizes secondary interactions that could lead to peak tailing or poor resolution, particularly important for phosphate-containing compounds that can exhibit strong interactions with residual silanol groups [6] [7].

Preparative-scale chromatographic purification enables the isolation of pure naphthol AS-TR phosphate from complex reaction mixtures [6] [7]. The scalability of reverse-phase methods allows for gram-scale purifications using the same mobile phase systems optimized for analytical separations [6] [7]. This approach is particularly valuable for removing polymeric impurities that cannot be effectively separated through conventional crystallization techniques [6] [7].

The development of specialized chromatographic methods for naphthol derivative separations has extended to related compounds such as naphthol AS-MX phosphate, demonstrating the broad applicability of these purification strategies [6] [7]. These methods have proven suitable for pharmacokinetic studies and impurity profiling applications, indicating the high degree of analytical precision achievable with optimized chromatographic systems [6] [7].

Polymerization Mitigation During Synthesis

Polymerization represents a persistent challenge in naphthol AS-TR phosphate synthesis, resulting in reduced yields of the desired monomeric product and complicating purification procedures [1] [8] [9]. The formation of polymeric byproducts occurs through various mechanisms including oxidative coupling, condensation reactions at elevated temperatures, and radical-mediated processes initiated by trace impurities or aggressive reaction conditions [1] [8] [9].

The mechanism of naphthol polymerization during phosphorylation proceeds primarily through electrophilic aromatic substitution reactions between naphthol molecules [1] [8] [9]. The electron-rich nature of the naphthol ring system, particularly at the 1-position, renders these compounds susceptible to coupling reactions under the acidic conditions generated during phosphorylation [1] [8]. The formation of hydrogen chloride as a reaction byproduct can catalyze these coupling processes, leading to dimeric, trimeric, and higher-order oligomeric species [1] [8].

Systematic investigation of polymerization factors revealed that the method of water addition during reaction workup significantly influences polymer formation [1]. The original Burstone protocol, which involved adding water as ice chips to concentrated reaction mixtures, consistently produced substantial quantities of rubbery polymeric material alongside the desired powdered product [1]. In contrast, slow addition of the reaction mixture to large volumes of ice-cold water with mechanical stirring effectively minimized polymerization, yielding predominantly fine powder products [1].

The comparative analysis of powdered versus polymeric fractions from synthesis batch B.6 demonstrated clear differences in phosphate content and purity [1]. The powdered material contained 12.4% free naphthol and showed 66% conversion to phosphate, while the rubbery polymeric fraction contained only 9.6% free naphthol but exhibited reduced phosphate conversion at 65% [1]. This suggests that polymerization processes compete with phosphorylation, potentially involving the phosphorylated product as well as unreacted starting material [1].

Temperature control emerges as a critical parameter for polymerization mitigation [1] [8]. While gentle heating may be necessary for complete substrate dissolution in larger-scale preparations, excessive temperatures can promote thermal polymerization pathways [1] [8]. The optimization of reaction temperature represents a balance between achieving adequate reaction rates and minimizing unwanted side reactions [1].

The role of catalytic additives in promoting polymerization has been clearly demonstrated through comparative studies [1]. Sample N, prepared with catalytic salts including sodium chloride, ethylenediaminetetraacetic acid, and sodium dodecyl sulfate, showed markedly reduced free naphthol content (1.2%) compared to preparations without added salts, but without corresponding increases in phosphate content (2.8%) [1]. This observation strongly suggests that catalytic additives promote polymerization reactions that consume starting material without productive phosphorylation [1].

Purification strategies specifically designed to address polymeric impurities have proven effective in improving product quality [1]. Treatment of crude products with dilute sodium carbonate solution selectively dissolves the acid phosphate while leaving polymeric and unreacted naphthol as insoluble residues [1]. Subsequent acidification of the alkaline solution precipitates purified naphthol AS-TR phosphate with significantly reduced free naphthol content [1]. Purified samples B.5a and B.6a demonstrated free naphthol contents reduced to 1%, representing substantial improvements over crude preparations [1].

The investigation of polymerization mechanisms in related naphthol systems provides additional insights relevant to naphthol AS-TR phosphate synthesis [8] [9]. Enzymatic polymerization studies have characterized the formation of poly-β-naphthol through free radical mechanisms, demonstrating that coupling predominantly occurs through carbon-carbon bond formation rather than ether linkages [8]. These findings suggest that similar radical processes might contribute to polymerization during chemical phosphorylation, particularly in the presence of trace metal catalysts or under oxidizing conditions [8] [9].

Advanced analytical techniques including solid-state nuclear magnetic resonance spectroscopy and X-ray diffraction have provided detailed structural characterization of naphthol polymers [8]. These studies reveal that polymeric byproducts consist primarily of polyhydroxyphenylene structures with minimal ether linkage content, consistent with carbon-carbon coupling mechanisms [8]. The predominantly amorphous nature of these polymers, as evidenced by X-ray diffraction patterns, explains their different solubility properties compared to crystalline monomeric products [8].

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant